molecular formula C14H11BrF3NO2S B1294266 N-Benzyl-3-bromo-5-(trifluoromethyl)benzenesulfonamide CAS No. 951885-22-6

N-Benzyl-3-bromo-5-(trifluoromethyl)benzenesulfonamide

Cat. No.: B1294266
CAS No.: 951885-22-6
M. Wt: 394.21 g/mol
InChI Key: WZZMSPJCUFJYLO-UHFFFAOYSA-N
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Description

N-Benzyl-3-bromo-5-(trifluoromethyl)benzenesulfonamide: is an organic compound with the molecular formula C14H11BrF3NO2S and a molecular weight of 394.21 g/mol . This compound is characterized by the presence of a benzyl group, a bromine atom, and a trifluoromethyl group attached to a benzenesulfonamide core. It is used in various chemical and pharmaceutical applications due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-3-bromo-5-(trifluoromethyl)benzenesulfonamide typically involves the following steps:

    Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).

    Sulfonamide Formation: The sulfonamide group is formed by reacting the trifluoromethylated bromoarene with a sulfonamide precursor, such as benzenesulfonyl chloride, in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents such as dimethylformamide (DMF).

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

Scientific Research Applications

Chemistry: N-Benzyl-3-bromo-5-(trifluoromethyl)benzenesulfonamide is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

Biology: In biological research, this compound is used as a probe to study enzyme interactions and as a precursor for the synthesis of bioactive molecules.

Industry: In the industrial sector, it is used in the synthesis of agrochemicals, dyes, and other specialty chemicals .

Mechanism of Action

The mechanism of action of N-Benzyl-3-bromo-5-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonamide group can form hydrogen bonds with target proteins, while the benzyl and bromine groups contribute to the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

  • 3-Bromo-5-(trifluoromethyl)benzenesulfonamide
  • N-Benzyl-3-chloro-5-(trifluoromethyl)benzenesulfonamide
  • N-Benzyl-3-bromo-4-(trifluoromethyl)benzenesulfonamide

Uniqueness: N-Benzyl-3-bromo-5-(trifluoromethyl)benzenesulfonamide is unique due to the specific positioning of the bromine and trifluoromethyl groups on the aromatic ring, which influences its reactivity and binding properties. The presence of the benzyl group further enhances its versatility in synthetic applications .

Properties

IUPAC Name

N-benzyl-3-bromo-5-(trifluoromethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrF3NO2S/c15-12-6-11(14(16,17)18)7-13(8-12)22(20,21)19-9-10-4-2-1-3-5-10/h1-8,19H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZZMSPJCUFJYLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=CC(=C2)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrF3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10650510
Record name N-Benzyl-3-bromo-5-(trifluoromethyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951885-22-6
Record name 3-Bromo-N-(phenylmethyl)-5-(trifluoromethyl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951885-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Benzyl-3-bromo-5-(trifluoromethyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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